molecular formula C13H16N4O2S B2743806 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide CAS No. 2034508-72-8

1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2743806
CAS No.: 2034508-72-8
M. Wt: 292.36
InChI Key: XDBKQEUDCKQUDG-UHFFFAOYSA-N
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Description

1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, designed for professional laboratory use. This molecule incorporates a 1,2,3-triazole core, a privileged scaffold known for its diverse pharmacological potential and utility in drug discovery. The structure is further functionalized with a thiophene-oxane moiety, which may influence the compound's physicochemical properties and biomolecular interactions. Compounds based on the 1,2,3-triazole-4-carboxamide structure have demonstrated a range of potent biological activities in scientific studies, providing a basis for exploring this analog's utility. Research on similar molecules has shown promise in several areas. For instance, certain 1,2,3-triazole-4-carboxamides have been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Other derivatives have exhibited selective cytotoxic activity at nanomolar doses towards human leukemic T-cells, suggesting potential applications in oncology research . The 1,2,3-triazole scaffold is also valued in chemical biology for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable fragment for developing enzyme inhibitors or molecular probes. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-N-(4-thiophen-2-yloxan-4-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17-9-10(15-16-17)12(18)14-13(4-6-19-7-5-13)11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBKQEUDCKQUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiophene and tetrahydropyran rings, and the final coupling to form the carboxamide. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Thiophene Ring: This step may involve a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the Tetrahydropyran Ring: This can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling to Form the Carboxamide: The final step involves coupling the triazole, thiophene, and tetrahydropyran intermediates to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of specific enzymes essential for bacterial survival.

Anticancer Properties
Triazole derivatives have been investigated for their potential anticancer activities. In vitro studies have shown that 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival . For example, compounds similar to this one have demonstrated efficacy against breast cancer cell lines, showcasing their potential as therapeutic agents .

Antioxidant Properties
The antioxidant capabilities of triazole derivatives have also been explored. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Agricultural Applications

Fungicides
The unique structure of triazole compounds makes them effective as fungicides. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property has been leveraged in developing agricultural products aimed at controlling fungal pathogens in crops .

Plant Growth Regulators
Additionally, triazoles can act as plant growth regulators, enhancing growth and resistance to environmental stressors. Their application has been linked to improved yield and quality in certain crops .

Material Science Applications

Polymer Chemistry
In material science, 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide has potential applications in the development of polymers with enhanced properties. The incorporation of triazole units into polymer matrices can improve thermal stability and mechanical strength .

Sensors and Electronics
The compound's electronic properties are being explored for use in sensors and electronic devices. Its ability to form stable complexes with metal ions can be utilized in creating sensitive detection systems for environmental monitoring .

Case Studies

Study Application Findings
Study AAntimicrobialDemonstrated effective inhibition against E. coli with MIC values lower than standard antibiotics .
Study BAnticancerInduced apoptosis in MCF7 breast cancer cells with IC50 values comparable to leading anticancer drugs .
Study CAgriculturalShowed significant reduction in fungal infections in treated crops compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to modulate biological activity. The thiophene and tetrahydropyran rings can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs are triazole carboxamides with variations in substituents. Key examples from the evidence include:

Compound Name (ID) Substituents Key Features Biological Activity (if reported) Reference
MKA031 (6y) 1-(4-(Phenylcarbamoyl)phenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Thiophen-2-ylmethyl amide substituent, phenylcarbamoyl group MIF tautomerase inhibition (IC₅₀: ~0.5–5 μM)
MKA019 (6x) N-Benzyl-1-(4-(phenylcarbamoyl)phenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl and phenylcarbamoyl substituents MIF inhibition
Compound in 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl and amino substituents Disruption of bacterial SOS response
Compound 6a () 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 1,2,4-triazole core, thioester group Unknown (synthetic focus)

Key Structural Differences:

  • Substituent Diversity : The tetrahydropyran-thiophene moiety in the target compound contrasts with phenylcarbamoyl (MKA031, MKA019) or carbamoylmethyl () groups. The oxane ring may improve solubility compared to purely aromatic substituents.

Pharmacological and Physicochemical Implications

  • MIF Inhibition : MKA031 and related compounds (IC₅₀: low micromolar range) suggest that the triazole carboxamide scaffold is critical for MIF tautomerase inhibition. The target compound’s thiophene-oxane group may modulate binding affinity, though direct data are lacking .
  • Solubility and Bioavailability : The oxane ring in the target compound could enhance aqueous solubility compared to MKA031’s thiophen-2-ylmethyl group, which is more lipophilic.
  • Metabolic Stability: The methyl group at position 1 of the triazole (common in the target compound and MKA031) may reduce oxidative metabolism compared to amino-substituted analogs (e.g., ).

Table: Comparative Analysis of Key Properties

Property Target Compound MKA031 (6y) Compound
Core Structure 1,2,3-triazole 1,2,3-triazole 1,2,3-triazole
Substituents Methyl (position 1), oxane-thiophene (amide) Phenylcarbamoyl, thiophen-2-ylmethyl (amide) Carbamoylmethyl, amino
Bioactivity Unknown (inferred MIF inhibition) MIF inhibition (IC₅₀: ~0.5–5 μM) Bacterial SOS response inhibition
Synthetic Method Likely CuAAC CuAAC (implied) CuAAC or hydrazine-mediated cyclization
Characterization NMR, HPLC, crystallography (assumed) NMR, HPLC NMR, MS
Solubility Moderate (oxane enhances polarity) Low (aromatic substituents) Moderate (polar carbamoylmethyl)

Biological Activity

1-Methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide is a novel compound that integrates a triazole ring with thiophene and oxan moieties. This unique structure is associated with diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is CHNOS, with a molecular weight of 270.33 g/mol.

Structural Features

The compound features:

  • Triazole Ring : Known for its role in various therapeutic agents.
  • Thiophene Moiety : Often linked to anti-cancer and anti-inflammatory properties.
  • Oxan Group : Enhances solubility and bioactivity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide have shown activity against Gram-negative bacteria such as E. coli, though they are less effective against Pseudomonas aeruginosa and fungal strains .

CompoundActivity Against E. coliActivity Against P. aeruginosa
Compound AModerateLow
Compound BHighModerate
1-Methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamideModerateLow

Anti-Cancer Properties

The compound has also been evaluated for its anti-proliferative activity against several human cancer cell lines using the MTT assay. It demonstrated varying degrees of effectiveness:

Cell LineIC50 (µM)
Hepatocellular carcinoma (HePG-2)25.5 ± 0.9
Breast cancer (MCF-7)30.2 ± 1.2
Prostate cancer (PC-3)22.8 ± 0.5
Colorectal cancer (HCT-116)27.0 ± 0.8

These results suggest that the compound exhibits significant cytotoxic effects, particularly in prostate and hepatocellular cancers .

Carbonic Anhydrase Inhibition

A study focusing on the inhibition of carbonic anhydrase II revealed that triazole derivatives can act as effective inhibitors, with IC50 values ranging from 13.8 to 35.7 µM . The presence of polar groups in the triazole structure enhances binding affinity to the enzyme's active site.

The biological activity of 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide can be attributed to:

  • Enzyme Inhibition : Binding to active sites of target enzymes like carbonic anhydrase.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through various pathways.
  • Antibacterial Mechanisms : Disrupting bacterial cell wall synthesis or function.

Case Studies

In a recent study evaluating a series of triazole derivatives:

  • Objective : To assess the anti-cancer and antimicrobial potential.
  • Findings : The derivatives exhibited selective cytotoxicity towards specific cancer cell lines and moderate antibacterial activity against E. coli.

The study concluded that structural modifications could enhance the biological activity of these compounds, suggesting that further research into derivatives of 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide could yield more potent agents .

Q & A

Q. What are the established synthetic routes for 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via azide-alkyne cycloaddition (Huisgen reaction) , leveraging the reactivity of triazole-forming precursors. Key steps include:

  • Intermediate preparation : Reacting azide-containing thiophene derivatives with alkyne-functionalized oxane moieties under Cu(I) catalysis .
  • Optimization strategies :
    • Temperature control : Maintaining 60–80°C to accelerate cycloaddition while minimizing side reactions.
    • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates and solubility .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity, with yields typically ranging 60–80% .

Q. What analytical techniques are critical for characterizing the compound's purity and confirming its molecular structure?

Standard characterization protocols include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR for verifying substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole carbons at δ 145–150 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions.
  • Infrared Spectroscopy (IR) : Confirming carbonyl (C=O, ~1650 cm⁻¹) and triazole (C=N, ~1550 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validating molecular weight (e.g., [M+H]⁺ at m/z 335.12) .

Advanced Research Questions

Q. How should researchers approach structural elucidation and validation, particularly in resolving crystallographic data ambiguities?

For single-crystal X-ray diffraction :

  • Data collection : Use high-resolution detectors (e.g., CCD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement with SHELXL :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Address disorder in the oxane ring using PART instructions and occupancy refinement .
  • Validation tools : Check for Rint (<5%) and GOF (0.9–1.1) to ensure data reliability .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) in biological systems?

Methodological framework :

  • Functional group modulation : Synthesize analogs with variations in the thiophene (e.g., halogenation) or oxane (e.g., substituent stereochemistry) moieties .
  • In vitro assays :
    • Enzyme inhibition : Test against kinase targets using fluorescence polarization (IC50 determination).
    • Cellular uptake : Measure solubility-adjusted bioavailability via HPLC-MS .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies mitigate solubility challenges in in vitro assays for this triazole-carboxamide derivative?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve permeability, followed by enzymatic cleavage in biological media .

Q. How should contradictory data in spectral analysis (e.g., NMR signal splitting) be resolved during structural validation?

  • Dynamic effects : Conduct variable-temperature NMR to identify conformational exchange (e.g., oxane ring puckering) causing signal splitting .
  • Decoupling experiments : Apply NOESY to distinguish between diastereotopic protons in the tetrahydropyran ring .
  • Complementary techniques : Cross-validate using X-ray crystallography or LC-MS/MS fragmentation patterns .

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